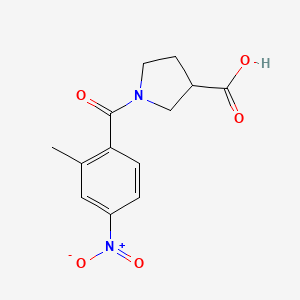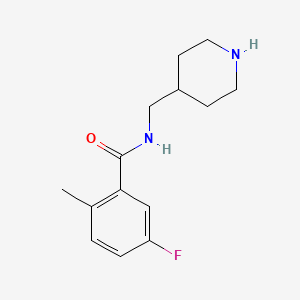![molecular formula C11H8F3N3O2S B7569105 N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569105.png)
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide, also known as GSK-3 inhibitor, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It works by inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme involved in many cellular processes, including cell proliferation, apoptosis, and metabolism.
作用机制
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide works by inhibiting this compound, an enzyme that plays a crucial role in many cellular processes. This compound is involved in the regulation of glycogen synthesis, protein synthesis, cell proliferation, and apoptosis. It is also involved in the regulation of insulin signaling and glucose metabolism. Inhibition of this compound by this compound leads to the activation of downstream signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit this compound activity, resulting in the activation of downstream signaling pathways. It has been shown to improve insulin sensitivity and glucose metabolism in diabetes. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease. It has been shown to stabilize mood and prevent the onset of manic episodes in bipolar disorder.
实验室实验的优点和局限性
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for this compound, which allows for the selective inhibition of this enzyme. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. One limitation is its solubility, which can affect its bioavailability and efficacy. Another limitation is its potential toxicity, which can limit its use in vivo.
未来方向
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has several potential future directions. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the effects of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is the study of the effects of this compound in combination with other therapeutic agents. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to fully understand its mechanisms and potential applications.
合成方法
The synthesis of N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide involves the reaction of 2-amino-6-(2,2,2-trifluoroethoxy)pyridine with thioamide in the presence of a suitable coupling agent. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, under reflux conditions. The product is then purified by column chromatography to obtain a pure compound.
科学研究应用
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and bipolar disorder. It has been shown to inhibit this compound, a key enzyme involved in the pathogenesis of these diseases. In cancer, this compound inhibitors have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes, this compound inhibitors have been shown to improve insulin sensitivity and glucose metabolism. In Alzheimer's disease, this compound inhibitors have been shown to reduce beta-amyloid accumulation and improve cognitive function. In bipolar disorder, this compound inhibitors have been shown to stabilize mood and prevent the onset of manic episodes.
属性
IUPAC Name |
N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)5-19-9-2-1-7(3-15-9)17-10(18)8-4-20-6-16-8/h1-4,6H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMKFMHLLEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)C2=CSC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569025.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B7569030.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)

![1-[2-(2-Chloro-4-fluorophenoxy)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569058.png)
![1-[(2,4-Dimethylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569062.png)

![1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569070.png)
![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)


![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)

